3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide

Description

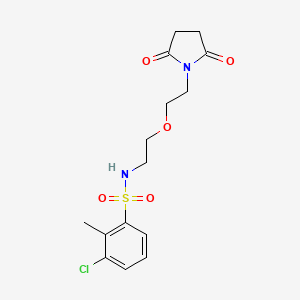

This compound features a benzenesulfonamide core substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. The sulfonamide nitrogen is connected to a polyethylene glycol (PEG)-like chain terminating in a 2,5-dioxopyrrolidin-1-yl group. This structure is designed for dual functionality:

- Benzenesulfonamide moiety: Often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its ability to coordinate metal ions or participate in hydrogen bonding .

- 2,5-Dioxopyrrolidin-1-yl group: A reactive N-hydroxysuccinimide (NHS) ester derivative, enabling conjugation with primary amines in biomolecules (e.g., proteins, peptides) .

- Ethoxyethyl linker: Enhances solubility and modulates pharmacokinetics by reducing steric hindrance during conjugation .

Properties

IUPAC Name |

3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYWZZMXBBSBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are carbonic anhydrase isoenzymes . These are important metalloenzymes involved in many physiological processes, including pH control, fluid secretion, and ion transport.

Biochemical Pathways

The compound affects the biochemical pathway involving the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3–) and protons (H+) via a metal hydroxide nucleophilic mechanism. This pathway is crucial for many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.